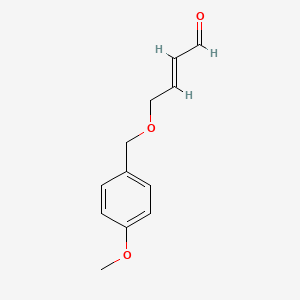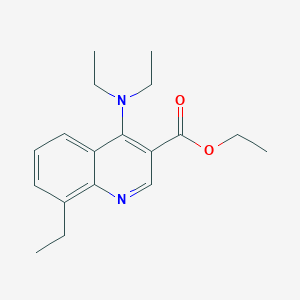
2-(Naphthalen-2-yl)quinoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 8-carboxamide de 2-(naphtalen-2-yl)quinoléine est un composé chimique appartenant à la classe des dérivés de la quinoléine. Les dérivés de la quinoléine sont connus pour leurs diverses activités biologiques et ont été largement étudiés pour leurs applications thérapeutiques potentielles.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse du 8-carboxamide de 2-(naphtalen-2-yl)quinoléine implique généralement la réaction de la naphtalène-2-amine avec l'acide quinoléine-8-carboxylique. La réaction est effectuée en présence d'un agent de couplage tel que le N,N'-dicyclohexylcarbodiimide (DCC) et d'un catalyseur tel que la 4-diméthylaminopyridine (DMAP) dans un solvant approprié tel que le dichlorométhane. Le mélange réactionnel est agité à température ambiante pendant plusieurs heures, puis purifié par chromatographie sur colonne pour obtenir le produit souhaité .
Méthodes de production industrielle
La production industrielle du 8-carboxamide de 2-(naphtalen-2-yl)quinoléine peut impliquer des voies de synthèse similaires, mais à plus grande échelle. L'utilisation de réacteurs à flux continu et de systèmes automatisés peut améliorer l'efficacité et le rendement du processus de production. De plus, des approches de chimie verte, telles que l'utilisation de solvants et de catalyseurs écologiquement bénins, peuvent être utilisées pour minimiser l'impact environnemental du processus de production .
Analyse Des Réactions Chimiques
Types de réactions
Le 8-carboxamide de 2-(naphtalen-2-yl)quinoléine subit diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé pour former des dérivés de l'acide quinoléine-8-carboxylique.
Réduction : Les réactions de réduction peuvent convertir le groupe carboxamide en un groupe amine.
Substitution : Le composé peut subir des réactions de substitution sur les cycles quinoléine ou naphtalène.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants comprennent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure de lithium et d'aluminium (LiAlH4) et le borohydrure de sodium (NaBH4) sont couramment utilisés.
Substitution : Les réactions de substitution nécessitent souvent la présence d'une base telle que l'hydroxyde de sodium (NaOH) ou le carbonate de potassium (K2CO3) et des électrophiles appropriés.
Principaux produits formés
Oxydation : Dérivés de l'acide quinoléine-8-carboxylique.
Réduction : Dérivés de la quinoléine-8-amine.
Substitution : Divers dérivés substitués de la quinoléine et du naphtalène.
Applications De Recherche Scientifique
Chimie : Utilisé comme élément constitutif pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son potentiel en tant qu'agent antiprolifératif et inducteur de l'apoptose en recherche sur le cancer.
Médecine : Exploré pour son potentiel en tant qu'inhibiteur de kinase, ciblant en particulier la kinase Pim-1, impliquée dans la survie et la prolifération cellulaires.
Industrie : Utilisé dans le développement de nouveaux matériaux présentant des propriétés électroniques et optiques spécifiques
5. Mécanisme d'action
Le mécanisme d'action du 8-carboxamide de 2-(naphtalen-2-yl)quinoléine implique son interaction avec des cibles et des voies moléculaires spécifiques :
Cibles moléculaires : Le composé cible les protéines kinases, en particulier la kinase Pim-1, qui joue un rôle crucial dans la régulation de la survie et de la prolifération cellulaires.
Mécanisme D'action
The mechanism of action of 2-(Naphthalen-2-yl)quinoline-8-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound targets protein kinases, particularly Pim-1 kinase, which plays a crucial role in regulating cell survival and proliferation.
Comparaison Avec Des Composés Similaires
Composés similaires
N-(Quinolin-8-yl)quinoléine-2-carboxamide : Structure similaire, mais avec des motifs de substitution différents sur le cycle quinoléine.
Dérivés de l'acide quinoléine-8-carboxylique : Composés ayant des structures de base similaires, mais des groupes fonctionnels différents.
Unicité
Le 8-carboxamide de 2-(naphtalen-2-yl)quinoléine est unique en raison de son motif de substitution spécifique, qui confère des activités biologiques et une réactivité chimique distinctes. Sa capacité à inhiber sélectivement la kinase Pim-1 et à induire l'apoptose dans les cellules cancéreuses le distingue des autres dérivés de la quinoléine .
Propriétés
Numéro CAS |
655222-66-5 |
|---|---|
Formule moléculaire |
C20H14N2O |
Poids moléculaire |
298.3 g/mol |
Nom IUPAC |
2-naphthalen-2-ylquinoline-8-carboxamide |
InChI |
InChI=1S/C20H14N2O/c21-20(23)17-7-3-6-14-10-11-18(22-19(14)17)16-9-8-13-4-1-2-5-15(13)12-16/h1-12H,(H2,21,23) |
Clé InChI |
VEERRRODJHYYGW-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C=C(C=CC2=C1)C3=NC4=C(C=CC=C4C(=O)N)C=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl 6-((tert-butoxycarbonyl)amino)spiro[2.5]octane-1-carboxylate](/img/structure/B11834234.png)



![4-Chloro-7-(4-chlorobenzyl)-6-methyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11834274.png)

![11-phenoxy-7,8,9,10-tetrahydro-6H-cyclohepta[b]quinoline](/img/structure/B11834282.png)

![2'-Chloro-N-cyclopentyl-7'H-spiro[cyclobutane-1,6'-thieno[3,2-d]pyrimidin]-4'-amine](/img/structure/B11834300.png)

![tert-Butyl 4-oxa-1,9-diazaspiro[5.5]undecane-9-carboxylate hydrochloride](/img/structure/B11834317.png)

![methyl 12-cyclohexyl-9-((N,N-dimethylsulfamoyl)carbamoyl)-3-methoxy-4b,5,7a,11a-tetrahydrobenzo[3,4]cyclopropa[5,6]azepino[1,2-a]indole-5a(6H)-carboxylate](/img/structure/B11834320.png)

